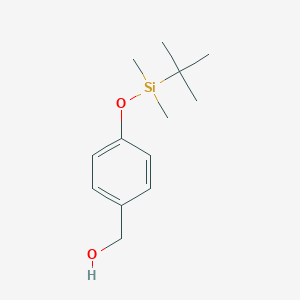

4-(tert-Butyldimethylsiloxy)benzyl alcohol

Description

Foundational Concepts of Silyl (B83357) Ethers in Chemical Protection Strategies

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking is achieved through the use of "protecting groups." Silyl ethers are a prominent class of protecting groups specifically for alcohols, formed by replacing the acidic proton of a hydroxyl group with a tri-substituted silicon atom. wikipedia.org

The general structure of a silyl ether is R-O-SiR'₃, where R is an alkyl or aryl group and R' represents substituents on the silicon atom. wikipedia.org The choice of these substituents dictates the stability and reactivity of the silyl ether, providing a broad spectrum of options for synthetic chemists. wikipedia.orgsci-hub.st

The tert-butyldimethylsilyl (TBS or TBDMS) ether is one of the most widely employed silyl protecting groups. ucla.eduuwindsor.ca Its popularity stems from a combination of factors:

Ease of Formation: TBDMS ethers are typically formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). organic-chemistry.orgfiveable.me This reaction, often called the Corey protocol, is reliable and high-yielding. wikipedia.org

Steric Hindrance: The bulky tert-butyl group on the silicon atom provides significant steric protection, making the TBDMS ether resistant to a wide range of reaction conditions, including basic, mildly acidic, and oxidative environments. fiveable.me

Tunable Stability: The stability of silyl ethers to acidic hydrolysis is highly dependent on the steric bulk of the silicon substituents. This allows for selective deprotection when multiple, different silyl ethers are present in a single molecule. wikipedia.org

Selective Cleavage: A key advantage of silyl ethers is their unique deprotection method. They are exceptionally sensitive to fluoride (B91410) ions due to the formation of a very strong silicon-fluorine bond, which is the driving force for the cleavage. organic-chemistry.org Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used to cleanly remove the silyl group, regenerating the original alcohol under mild conditions that leave most other functional groups untouched. organic-chemistry.orgfiveable.me

The stability of various silyl ethers can be compared, demonstrating the versatility they offer in complex syntheses.

| Silyl Ether | Abbreviation | Relative Resistance to Acid Hydrolysis |

|---|---|---|

| Trimethylsilyl (B98337) | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Data sourced from Wikipedia's Silyl ether entry, reflecting relative rates of hydrolysis. wikipedia.org

Strategic Importance of the 4-(tert-Butyldimethylsiloxy)benzyl alcohol Moiety in Complex Molecule Construction

The compound this compound is a bifunctional molecule of significant strategic value. It combines a reactive benzyl (B1604629) alcohol with a robustly protected phenol (B47542) within a single, stable structure. This duality allows it to serve as a versatile building block and a precursor to a specialized class of protecting groups.

The primary strategic application of this moiety is in the formation of 4-(tert-Butyldimethylsiloxy)benzyl (TBSOBn) ethers. The benzyl alcohol can be converted into a corresponding benzyl bromide or used directly in etherification reactions to protect a hydroxyl group elsewhere in a target molecule. The resulting TBSOBn ether is stable under a variety of conditions. Crucially, it possesses two distinct points for cleavage: the silyl ether and the benzyl ether. This "orthogonal" nature is highly prized in the synthesis of complex polyols, such as those found in oligosaccharides and natural products. nih.govnih.gov

For instance, the benzyl ether portion can be cleaved under hydrogenolysis conditions, while the silyl ether remains intact. Conversely, the silyl ether can be selectively removed with fluoride ions (TBAF), exposing the phenol without affecting the benzyl ether linkage. nih.gov This allows chemists to unmask specific hydroxyl groups at different stages of a synthesis, enabling precise and controlled molecular construction.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 138585-08-7 pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C₁₃H₂₂O₂Si chemicalbook.com |

| Molecular Weight | 238.4 g/mol chemicalbook.com |

Overview of Advanced Synthetic Methodologies and Transformative Applications

The synthesis and application of this compound and its derivatives are intertwined with modern synthetic methods. Its preparation can be envisioned through a straightforward, two-step sequence from commercially available starting materials. A common route involves the selective silylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, followed by the reduction of the carboxylic acid to the primary alcohol using a reducing agent like lithium aluminum hydride. nih.gov An alternative is the direct silylation of the more reactive phenolic hydroxyl over the benzylic alcohol of 4-hydroxybenzyl alcohol.

Recent advancements in synthetic chemistry offer more sophisticated methods for generating the benzyl alcohol core. Selective oxidation of the benzylic C-H bond of the corresponding silyl-protected 4-methylphenol is a modern approach that avoids the need for pre-functionalized starting materials. organic-chemistry.org

The transformative applications of this moiety are most evident in complex syntheses where multiple protecting groups are required. In the field of carbohydrate chemistry, for example, the strategic use of silyl- and benzyl-based protecting groups is essential for controlling the stereochemical outcome of glycosylation reactions. nih.gov A protected benzyl group, analogous to the one derived from this compound, has been successfully employed as a novel protecting group in the stereocontrolled synthesis of β-mannopyranosides. nih.gov Its unique cleavage conditions (removable with TBAF) and its electronic properties make it fully compatible with other common protecting groups, such as the p-methoxybenzyl (PMB) ether, showcasing the high degree of orthogonality that can be achieved. nih.gov This allows for the sequential construction of complex oligosaccharides by selectively deprotecting and glycosylating specific positions on the sugar backbone.

Structure

3D Structure

Properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYWTODLVZFTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434203 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138585-08-7 | |

| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-((tert-butyldimethylsilyl)oxy)phenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Tert Butyldimethylsiloxy Benzyl Alcohol

Direct Silylation Approaches

Direct silylation involves the introduction of the tert-butyldimethylsilyl (TBDMS) group onto a molecule already possessing the core benzyl (B1604629) alcohol structure. The primary challenge in this approach is achieving selectivity, particularly when multiple hydroxyl groups are present.

Regioselective Silylation of Hydroxybenzyl Alcohols

The most direct synthesis of 4-(tert-butyldimethylsiloxy)benzyl alcohol is the regioselective silylation of 4-hydroxybenzyl alcohol. This molecule contains two hydroxyl groups: a phenolic (aromatic) hydroxyl and a benzylic (primary alcohol) hydroxyl. Due to the higher acidity of the phenolic proton, it can be selectively protected over the benzylic alcohol under carefully controlled conditions.

The reaction is typically carried out using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The choice of base and solvent is crucial for achieving high regioselectivity. Imidazole (B134444) is a commonly used base in conjunction with a polar aprotic solvent like N,N-dimethylformamide (DMF). organic-chemistry.orgnih.gov The imidazole acts as both a base and a nucleophilic catalyst, activating the silyl (B83357) chloride. The greater acidity of the phenolic hydroxyl group allows it to be deprotonated more readily than the benzylic alcohol, leading to preferential attack on the silylating agent.

Key Reaction Parameters for Regioselective Silylation:

| Reagent/Condition | Role/Effect | Typical Implementation |

| Silylating Agent | TBDMSCl | Provides the silyl group. |

| Base | Imidazole, Triethylamine (B128534) (TEA) | Deprotonates the more acidic phenolic -OH. |

| Solvent | DMF, Acetonitrile (B52724) (MeCN) | Polar aprotic solvents facilitate the reaction. |

| Temperature | 0 °C to room temperature | Mild conditions favor selectivity. |

While this method is direct, achieving perfect selectivity can be challenging, and mixtures of mono-silylated (at either oxygen) and di-silylated products may be formed, necessitating chromatographic purification.

Catalytic Protocols for Hydroxyl Group Silylation

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Various catalysts have been developed to promote the silylation of alcohols. researchgate.net While many protocols are designed for general alcohol protection, specific catalytic systems can offer enhanced selectivity. For instance, certain catalysts may show a preference for silylating phenolic hydroxyls over aliphatic ones. mdpi.com

Research has shown that N-methylimidazole, when used with iodine as a co-catalyst, can significantly accelerate the silylation of a wide range of alcohols, including primary, secondary, and tertiary ones. researchgate.net The use of a mixed solvent system, such as acetonitrile/DMF, has also been reported to enhance the regioselective silylation of primary hydroxyl groups in polyol substrates. researchgate.net Although not specifically detailed for 4-hydroxybenzyl alcohol, these catalytic methods represent a promising avenue for optimizing the direct silylation approach.

Convergent Synthesis from Precursor Molecules

Convergent synthesis involves preparing the target molecule by joining together pre-made fragments. In this context, it entails starting with a molecule that already contains the silylated phenol (B47542) moiety and then constructing the benzyl alcohol functionality, or vice-versa.

Reduction of 4-(tert-Butyldimethylsiloxy)benzaldehyde Analogues

One of the most common and efficient methods for preparing this compound is through the reduction of its corresponding aldehyde, 4-(tert-butyldimethylsilyloxy)benzaldehyde. This aldehyde is commercially available and can be synthesized by the silylation of 4-hydroxybenzaldehyde (B117250).

The reduction of the aldehyde to the primary alcohol is a standard transformation in organic chemistry and can be accomplished with a variety of reducing agents. The choice of reagent depends on factors like cost, safety, and functional group tolerance.

Common Reducing Agents and Conditions:

| Reducing Agent | Solvent | Typical Conditions | Yield |

| Sodium borohydride (B1222165) (NaBH₄) | Ethanol (B145695), Methanol (B129727) | 0 °C to room temperature | High |

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | 0 °C to reflux | High |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Dichloromethane (B109758) | -78 °C to room temperature | High |

Sodium borohydride is often the reagent of choice due to its mild nature, high chemoselectivity for aldehydes and ketones, and operational simplicity (it can be used in protic solvents like ethanol). For example, a patent describes the reduction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) with NaBH₄ in ethanol at 0 °C to give the corresponding benzyl alcohol in 93% yield, a reaction directly analogous to the synthesis of the title compound. google.com

Functionalization of Silylated Phenolic Intermediates

This strategy involves starting with a simple silylated phenol, such as tert-butyldimethyl(phenoxy)silane, and introducing the required hydroxymethyl group at the para-position. This can be achieved through a two-step process: formylation followed by reduction.

Formylation: A formyl group (-CHO) can be introduced onto the aromatic ring using various methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF) or Duff reaction. This yields 4-(tert-butyldimethylsilyloxy)benzaldehyde.

Reduction: The resulting aldehyde is then reduced to the benzyl alcohol as described in section 2.2.1.

This approach offers flexibility but is less direct than the reduction of the pre-formed aldehyde if the latter is readily available.

Multi-Step Pathways from Readily Available Aromatic Starting Materials

Longer, multi-step syntheses can be employed, starting from inexpensive and widely available aromatic compounds. A notable example is the synthesis starting from p-hydroxybenzoic acid.

A procedure analogous to one reported for a similar compound involves a two-step sequence: nih.gov

Silylation: The phenolic hydroxyl group of p-hydroxybenzoic acid is first protected with TBDMSCl. This reaction is typically performed in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (CH₂Cl₂).

Reduction: The carboxylic acid group of the resulting 4-(tert-butyldimethylsilyloxy)benzoic acid is then reduced to a primary alcohol. This transformation requires a strong reducing agent, such as lithium aluminium hydride (LiAlH₄), in an anhydrous solvent like THF. nih.gov

Chemoselective Considerations in Synthetic Route Design

In the synthesis of complex organic molecules, such as this compound, chemoselectivity is a paramount consideration. jocpr.com It refers to the ability to react with one functional group in the presence of other, different functional groups. bham.ac.uk The structure of this compound contains two key features: a primary benzyl alcohol and a tert-butyldimethylsilyl (TBDMS) ether attached to the aromatic ring. A logical and efficient synthesis must carefully manage the reactivity of the precursors to ensure the desired product is formed with high yield and purity. The most common synthetic approach starts from 4-hydroxybenzaldehyde, which possesses both a phenolic hydroxyl group and an aldehyde. The design of the synthetic route must address the selective transformation of these two groups.

The principal strategy involves a two-step sequence:

Selective Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is first protected as a silyl ether.

Selective Reduction of the Aldehyde Group: The aldehyde functional group is subsequently reduced to a primary alcohol.

This order is crucial for achieving a chemoselective synthesis. The TBDMS protecting group is selected because it is robust enough to withstand the conditions of the subsequent reduction step, yet it can be removed under specific conditions if required for further transformations. uwindsor.ca

Step 1: Chemoselective Silylation of 4-hydroxybenzaldehyde

The initial step in the synthesis is the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This is a critical chemoselective transformation as the silylating agent must react with the hydroxyl group without affecting the aldehyde moiety. The phenolic proton is significantly more acidic than the protons of the aldehyde, facilitating its deprotonation and subsequent reaction with an electrophilic silicon source.

A standard procedure involves reacting 4-hydroxybenzaldehyde with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base. Imidazole is commonly used as a base in a solvent like dimethylformamide (DMF). Imidazole serves both as a base and a catalyst, activating the silyl chloride. This method is highly selective for the phenolic hydroxyl group, leaving the aldehyde group intact to yield 4-(tert-butyldimethylsilyloxy)benzaldehyde. uwindsor.ca

Step 2: Chemoselective Reduction of 4-(tert-butyldimethylsilyloxy)benzaldehyde

With the phenolic hydroxyl group protected, the next step is the chemoselective reduction of the aldehyde group to a primary alcohol. The choice of reducing agent is critical to ensure that only the aldehyde is reduced, without cleaving the TBDMS ether or reducing the aromatic ring.

Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. rsc.org It is a mild reducing agent that is highly selective for aldehydes and ketones over other functional groups like esters or, importantly in this case, silyl ethers. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at or below room temperature. The NaBH₄ provides a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of the corresponding primary alcohol, this compound, after an aqueous workup. rsc.org The stability of the TBDMS group under these mild reductive conditions is a key factor in the success of this synthetic route.

The following table summarizes the key chemoselective considerations in the synthesis:

| Step | Transformation | Starting Material | Product | Reagents | Chemoselective Principle |

| 1 | Silyl Ether Protection | 4-hydroxybenzaldehyde | 4-(tert-butyldimethylsilyloxy)benzaldehyde | TBDMSCl, Imidazole, DMF | The silylating agent selectively reacts with the more acidic phenolic hydroxyl group in the presence of the aldehyde. |

| 2 | Aldehyde Reduction | 4-(tert-butyldimethylsilyloxy)benzaldehyde | This compound | NaBH₄, Methanol/Ethanol | The mild hydride donor (NaBH₄) selectively reduces the aldehyde without cleaving the stable TBDMS silyl ether. rsc.org |

Reactivity Profiles and Transformational Chemistry of 4 Tert Butyldimethylsiloxy Benzyl Alcohol

Chemical Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group is a versatile functional handle that can be readily converted into a variety of other functionalities, including esters, ethers, aldehydes, and organophosphorus derivatives. Its reactivity is central to the utility of 4-(tert-butyldimethylsiloxy)benzyl alcohol as a synthetic intermediate.

Derivatization via Esterification and Etherification Reactions

The hydroxyl group of this compound can be readily converted to its corresponding esters and ethers, which are common transformations in organic synthesis for the purpose of creating linkages or as protecting groups.

Esterification: The formation of benzyl (B1604629) esters from this compound can be achieved through several established methods. The Fischer esterification, a classical approach, involves reacting the alcohol with a carboxylic acid under acidic catalysis. researchgate.net This equilibrium-driven reaction often requires the removal of water to achieve high yields. More commonly, the alcohol is reacted with an activated carboxylic acid derivative, such as an acid chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. organic-chemistry.org These methods are generally high-yielding and proceed under mild conditions, ensuring the stability of the acid-sensitive tert-butyldimethylsilyl (TBDMS) ether.

Etherification: The synthesis of benzyl ethers from this compound is frequently accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. stackexchange.com For substrates that are sensitive to strongly basic conditions, alternative methods are available. For instance, reaction with benzyl trichloroacetimidate (B1259523) under acidic conditions can provide the desired ether. stackexchange.com Neutral conditions can also be employed, using reagents like 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation via a thermally induced SN1-like pathway. researchgate.net

Table 1: Common Reagents for Esterification and Etherification

| Transformation | Reagent Class | Specific Example(s) | Typical Conditions |

| Esterification | Acid Chloride/Anhydride | Acetyl Chloride, Benzoyl Chloride | Pyridine or Et₃N, CH₂Cl₂ |

| Carboxylic Acid | Acetic Acid | H₂SO₄ or TsOH catalyst, heat | |

| Etherification | Alkyl Halide (Williamson) | Methyl Iodide, Benzyl Bromide | NaH, THF or DMF |

| Benzylating Agent | Benzyl Trichloroacetimidate | Triflic acid (catalytic) |

Conversion to Organophosphorus and Other Functionalized Derivatives

The benzylic alcohol can be converted into a range of other functional groups, significantly broadening its synthetic utility.

Organophosphorus Derivatives: A direct, one-flask conversion of benzylic alcohols to the corresponding diethyl phosphonates can be achieved by treatment with triethyl phosphite (B83602) and zinc iodide. nih.gov This method provides a convenient alternative to the multi-step Arbuzov reaction, which would typically involve initial conversion of the alcohol to a halide. nih.gov Phosphates can also be synthesized via the Mitsunobu reaction, where the alcohol is treated with a phosphite and a dialkyl azodicarboxylate. total-synthesis.com

Other Functionalized Derivatives: The Appel reaction provides a mild method for converting the alcohol into the corresponding benzyl halide. stackexchange.comorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) and a tetrahalomethane (e.g., CCl₄ or CBr₄) to generate the alkyl halide and triphenylphosphine oxide as a byproduct. stackexchange.comorganic-chemistry.org The reaction proceeds with inversion of configuration if the carbon center is stereogenic and is driven by the formation of the strong P=O double bond. stackexchange.com The resulting benzyl halides are versatile electrophiles for various nucleophilic substitution reactions.

Selective Cleavage and Manipulations of the tert-Butyldimethylsilyl Ether

The TBDMS group is a robust protecting group for the phenolic oxygen, stable to a wide range of non-acidic and non-fluoride-containing reagents. Its selective removal is a key step in many synthetic sequences.

Mechanistic Investigations of Silyl (B83357) Ether Deprotection

The cleavage of the Si-O bond in a TBDMS ether is typically achieved under acidic conditions or with a source of fluoride (B91410) ions.

Acid-Catalyzed Deprotection: Under acidic conditions, the mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center. This process is thought to proceed through a pentavalent silicon intermediate. stackexchange.com The stability of silyl ethers to acid is highly dependent on steric hindrance around the silicon atom; bulkier silyl groups like TBDMS are significantly more stable than smaller ones like trimethylsilyl (B98337) (TMS). organic-chemistry.org

Fluoride-Mediated Deprotection: The most common method for TBDMS ether cleavage relies on fluoride ions (e.g., from tetrabutylammonium (B224687) fluoride, TBAF). The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a hypervalent (pentacoordinate) siliconate intermediate. stackexchange.comorganic-chemistry.org The exceptional strength of the resulting silicon-fluorine (Si-F) bond provides a strong thermodynamic driving force for the reaction, leading to the cleavage of the weaker silicon-oxygen (Si-O) bond. organic-chemistry.org

Chemoselective Deprotection Reagents and Conditions

A critical challenge in manipulating molecules like this compound is the chemoselective cleavage of the phenolic TBDMS ether in the presence of the benzylic alcohol or other sensitive functional groups. Phenolic silyl ethers are generally more labile under basic conditions than their alkyl counterparts. This difference in reactivity allows for selective deprotection.

Several reagents have been developed for this purpose. Potassium bifluoride (KHF₂) in methanol (B129727) has been shown to be a mild and effective reagent for the selective desilylation of phenol (B47542) TBDMS ethers at room temperature, leaving TBDMS ethers of primary benzylic alcohols intact. total-synthesis.com Other conditions that favor the cleavage of aryl silyl ethers over alkyl silyl ethers include the use of lithium acetate (B1210297) (LiOAc) as a Lewis acid-base catalyst, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium hydroxide (B78521) (KOH) in ethanol (B145695). nih.govresearchgate.net Catalytic amounts of certain Lewis acids, such as iron(III) tosylate, have also been employed for the deprotection of alkyl TBDMS ethers while leaving phenolic TBDMS ethers unaffected, demonstrating the tunability of deprotection strategies based on reagent choice. iwu.edu

Table 3: Reagents for Chemoselective Deprotection of Phenolic TBDMS Ethers

| Reagent | Typical Conditions | Selectivity |

| KHF₂ | Methanol, Room Temperature | Cleaves phenolic TBDMS, leaves benzylic alcohol TBDMS intact total-synthesis.com |

| LiOAc | DMF-H₂O | Cleaves aryl silyl ethers in the presence of aliphatic silyl ethers nih.gov |

| DBU | Acetonitrile (B52724) | Cleaves aryl silyl ethers in the presence of alkyl silyl ethers researchgate.net |

| KOH | Ethanol, Room Temperature | Cleaves aryl TBDMS ethers in the presence of alkyl TBDMS ethers |

| NaAuCl₄·2H₂O | Methanol | Cleaves phenolic TBDMS ethers total-synthesis.com |

Fluoride-Based Desilylation Protocols

The cleavage of silyl ethers using fluoride ions is the most common deprotection strategy, driven by the formation of the highly stable silicon-fluoride bond (bond energy ~142 kcal/mol). thieme-connect.de This method is highly efficient and selective for silicon-based protecting groups.

The most widely used reagent for this purpose is tetra-n-butylammonium fluoride (TBAF). uwindsor.ca The reaction is typically performed in an organic solvent such as tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentavalent intermediate, which then collapses to release the corresponding alcohol. chem-station.com While highly effective, the basicity of TBAF solutions can sometimes lead to side reactions with base-sensitive functional groups. chem-station.comenpress-publisher.com To mitigate this, buffered systems, such as TBAF with acetic acid or neutral conditions using catalytic fluoride in a buffered aqueous-organic solution, have been developed. chem-station.comlookchem.com Other fluoride sources like potassium fluoride (KF) combined with a phase-transfer catalyst (e.g., 18-crown-6) or potassium hydrogen difluoride (KHF2) in methanol can also be employed, sometimes offering different selectivity profiles. uwindsor.caorganic-chemistry.org For instance, KHF2 in methanol has been shown to deprotect phenolic TBDMS ethers while leaving TBDMS ethers of benzylic alcohols unaffected. organic-chemistry.org

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| TBAF | THF | 23 | 1-12 h | Most common method; can be basic. uwindsor.caorganic-chemistry.orglookchem.com |

| HF-Pyridine / 3HF-Et₃N | THF / CH₂Cl₂ | 0 - 23 | 1-5 h | Milder, buffered fluoride source. chem-station.com |

| KHF₂ | Methanol | 23 | 12-24 h | Chemoselective for phenolic TBDMS ethers over alkyl TBDMS ethers. organic-chemistry.org |

| KF / 18-crown-6 | Acetonitrile | 23 - 80 | 6-18 h | Requires a phase-transfer catalyst. uwindsor.ca |

Transition Metal-Catalyzed Deprotection Methodologies

A variety of transition metal-based catalysts have been developed for the cleavage of TBDMS ethers, often under mild and chemoselective conditions. These methods provide alternatives to fluoride-based reagents, particularly when substrates are sensitive to basic conditions or fluoride ions.

Iron(III) tosylate has been demonstrated as an efficient and inexpensive catalyst for the deprotection of TBDMS ethers in methanol. iwu.edu This method is notable for its chemoselectivity, leaving phenolic TBDMS ethers and other protecting groups like tert-butyldiphenylsilyl (TBDPS) and Boc unaffected. iwu.edu Similarly, zirconium(IV) chloride (ZrCl₄) in acetonitrile is effective for the selective cleavage of alkyl TBDMS ethers in the presence of aryl TBDMS ethers. researchgate.net Other catalytic systems include sodium tetrachloroaurate(III) dihydrate, which allows for the selective deprotection of aliphatic TBS ethers in the presence of their aromatic counterparts, and stannous chloride (SnCl₂), which can effect deprotection under microwave irradiation. enpress-publisher.comniscpr.res.in

| Catalyst (mol%) | Solvent | Temperature | Key Selectivity / Features |

| Iron(III) Tosylate (2-6%) | Methanol | Room Temp | Selective for alkyl TBDMS over phenolic TBDMS and TBDPS ethers. iwu.edu |

| ZrCl₄ (20%) | Acetonitrile | Room Temp | Cleaves alkyl TBDMS ethers selectively over aryl TBDMS ethers. researchgate.net |

| AuCl₄Na·2H₂O (cat.) | Methanol | Room Temp | Selective for aliphatic over aromatic TBS ethers. enpress-publisher.com |

| SnCl₂ (stoich.) | Ethanol / Solvent-free (MW) | Reflux / 180°C | Rapid deprotection under microwave conditions. niscpr.res.in |

| Bi(OTf)₃ (cat.) | Acetonitrile / THF | Room Temp | Used in oxidative deprotection protocols. thieme-connect.com |

Acid-Mediated Silyl Ether Hydrolysis

The TBDMS group is significantly more stable to acidic conditions than simpler silyl ethers like trimethylsilyl (TMS) ether, but it can be cleaved under controlled acidic conditions. total-synthesis.comwikipedia.org The relative stability of silyl ethers to acid-catalyzed hydrolysis generally increases with the steric bulk of the substituents on the silicon atom. thieme-connect.dewikipedia.org

Commonly used acidic conditions include aqueous acetic acid (e.g., a 2:1 mixture of acetic acid and water) at room temperature. organic-chemistry.org For more resistant substrates or faster reactions, stronger acids or Lewis acids can be employed. A catalytic amount of acetyl chloride in dry methanol provides a mild and efficient method that tolerates many other protecting groups and avoids acylation byproducts. organic-chemistry.orgresearchgate.net Other systems like catalytic p-toluenesulfonic acid (p-TsOH) or phosphomolybdic acid supported on silica (B1680970) gel also serve as effective reagents for this transformation. enpress-publisher.comiwu.edu The choice of acid and solvent allows for fine-tuning of reactivity, enabling selective deprotection in complex molecules.

| Reagent | Solvent | Temperature | Notes |

| Acetic Acid / H₂O | THF | Room Temp | Standard mild acidic conditions. organic-chemistry.org |

| Acetyl Chloride (cat.) | Methanol | 0°C - Room Temp | High efficiency and selectivity; avoids acylation. organic-chemistry.orgresearchgate.net |

| p-TsOH (cat.) | Methanol | Room Temp | Common protic acid catalyst. iwu.edu |

| Hf(OTf)₄ (cat.) | Acetonitrile | Room Temp | Potent Lewis acid catalyst, allows for regioselective deprotection. organic-chemistry.org |

Oxidative Cleavage Strategies for TBDMS Ethers

In certain synthetic routes, it is advantageous to directly convert the protected alcohol to a carbonyl group in a single step. Oxidative cleavage protocols for TBDMS ethers achieve this transformation, bypassing the two-step sequence of deprotection followed by oxidation. thieme-connect.com

Orthogonality with Other Protecting Group Systems

A key advantage of the TBDMS group is its orthogonality with many other common protecting groups, meaning it can be selectively removed without affecting others. numberanalytics.com This property is crucial in the synthesis of complex molecules requiring differential protection of multiple functional groups.

The TBDMS ether of this compound can be cleaved under conditions that leave many other groups intact. For example:

Fluoride-based cleavage (e.g., TBAF) is orthogonal to acid-labile groups such as acetals (MOM, THP), Boc carbamates, and trityl ethers. It also does not affect groups removed by hydrogenolysis, like benzyl (Bn) ethers and Cbz carbamates. uwindsor.canumberanalytics.com

Acid-mediated hydrolysis (e.g., AcOH/H₂O) allows for the removal of the TBDMS group while base-labile ester groups (acetate, benzoate) and Fmoc carbamates remain protected. organic-chemistry.org

Hydrogenolysis (e.g., H₂, Pd/C) will cleave benzyl or Cbz groups, leaving the TBDMS ether untouched. uwindsor.ca

Oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), used for removing p-methoxybenzyl (PMB) ethers, does not affect the TBDMS group. nih.govnih.gov

This wide range of orthogonal deprotection conditions makes the TBDMS group a highly flexible tool in synthetic strategy.

| Protecting Group | Cleavage Condition | Stability of TBDMS Group | Orthogonal? |

| Benzyl (Bn) | H₂, Pd/C | Stable | Yes |

| p-Methoxybenzyl (PMB) | DDQ, CAN | Stable | Yes nih.gov |

| Acetals (MOM, THP) | Mild Acid (e.g., PPTS) | Labile | No (depends on conditions) |

| Boc | Strong Acid (e.g., TFA) | Labile | No |

| Cbz | H₂, Pd/C | Stable | Yes |

| Esters (Ac, Bz) | Base (e.g., K₂CO₃, MeOH) | Stable | Yes organic-chemistry.org |

Functionalization of the Aromatic Nucleus

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the silyloxy substituent. This allows for further functionalization of the benzene (B151609) nucleus.

Electrophilic Substitution Reactions on Silyloxybenzyl Scaffolds

The -OTBDMS group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution (EAS). libretexts.org The oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the reaction, particularly when the electrophile adds to the ortho or para positions. masterorganicchemistry.com The bulky nature of the TBDMS group can sterically hinder the ortho positions, often leading to a preference for substitution at the para position. However, in this compound, the para position is already occupied by the hydroxymethyl group, directing electrophiles to the positions ortho to the silyloxy group (i.e., positions 3 and 5).

Typical EAS reactions that can be performed on this scaffold include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Addition of a nitro group using nitric acid and a catalyst.

Friedel-Crafts Reactions: Alkylation or acylation, although the Lewis acid catalysts used (e.g., AlCl₃) can sometimes promote cleavage of the silyl ether. Milder conditions are often required.

The activating effect of the silyloxy group means that these reactions can often proceed under milder conditions than those required for unsubstituted benzene. libretexts.org

Advanced Applications of 4 Tert Butyldimethylsiloxy Benzyl Alcohol in Organic Synthesis

Strategic Utility in Retrosynthetic Planning for Complex Targets

In the realm of retrosynthetic analysis, the conceptual disassembly of a complex target molecule into simpler, commercially available starting materials, the choice of protecting groups is critical. A well-chosen protecting group simplifies the synthetic problem by allowing for chemoselective reactions at various stages. The 4-(tert-Butyldimethylsiloxy)benzyl (TBDMSOBn) ether serves as an excellent example of a "strategic" protecting group.

When planning the synthesis of a polyfunctional molecule, chemists often face the challenge of differentiating between multiple hydroxyl groups. The TBDMSOBn group offers a unique advantage due to its tiered lability. The tert-butyldimethylsilyl (TBDMS) ether on the phenol (B47542) is susceptible to cleavage under standard fluoride-mediated conditions or acidic hydrolysis, which typically leave a standard benzyl (B1604629) ether intact. Conversely, the benzyl ether linkage of the TBDMSOBn group can be cleaved via hydrogenolysis, a reaction that does not affect silyl (B83357) ethers. This dual reactivity allows for a two-stage deprotection strategy from a single functional group.

Consider a hypothetical retrosynthesis of a complex polyol natural product. If the target molecule contains two hydroxyl groups that need to be revealed at different stages of the synthesis, one could be protected as a standard benzyl (Bn) ether and the other as a TBDMSOBn ether. This allows for selective deprotection pathways:

Hydrogenolysis (e.g., H₂, Pd/C): This would cleave both the Bn and the TBDMSOBn ethers, liberating both alcohols simultaneously.

Oxidative Cleavage (e.g., DDQ): A standard p-methoxybenzyl (PMB) ether could be cleaved in the presence of the TBDMSOBn group, which is more resistant to oxidation due to the less electron-donating nature of the silyloxy group compared to a methoxy (B1213986) group.

Fluoride-mediated Cleavage (e.g., TBAF): This would selectively cleave the TBDMS group, unmasking a p-hydroxybenzyl ether. This new functional group can then be cleaved under different conditions or used for further functionalization, leaving the standard benzyl ether untouched.

This strategic utility makes the TBDMSOBn group a powerful tool in retrosynthetic planning, as it introduces branching points in the synthetic route, offering flexibility and enabling more convergent and efficient syntheses.

Contribution to the Total Synthesis of Natural Products and Bioactive Molecules

The true value of a protecting group is demonstrated in its successful application in the total synthesis of complex molecules. The unique properties of p-silyloxybenzyl ethers have been harnessed in the synthesis of challenging targets, particularly in the field of carbohydrate chemistry.

The steric and electronic properties of protecting groups can significantly influence the stereochemical outcome of reactions at adjacent centers. While the primary role of the TBDMSOBn group is protection, its considerable steric bulk can play a crucial role in directing the stereoselective construction of key intermediates. The large TBDMS group, positioned at the end of the benzyl moiety, can influence the conformational preferences of the molecule, thereby shielding one face from reagent attack and favoring the formation of a specific stereoisomer.

For instance, in reactions involving chiral aldehydes or ketones, the coordination of a Lewis acid to both the carbonyl oxygen and the ether oxygen of a TBDMSOBn-protected alcohol can create a rigid cyclic transition state. The steric demand of the silyl ether moiety would then dictate the trajectory of the incoming nucleophile, leading to high diastereoselectivity. While specific examples demonstrating this with the TBDMSOBn group are not prevalent in the literature, the underlying principle is a well-established strategy in asymmetric synthesis. The potential for the TBDMSOBn group to be used in situations requiring chelation control, followed by its subsequent cleavage under desilylation conditions, is an area of ongoing interest.

One of the most significant applications of p-silyloxybenzyl ethers has been in the synthesis of oligosaccharides, which are among the most structurally complex and challenging classes of natural products. In glycosylation reactions, the coupling of a glycosyl donor with a glycosyl acceptor, the protecting groups on both partners critically influence the reactivity and, most importantly, the stereochemical outcome of the newly formed glycosidic linkage.

Research by Crich and colleagues on a closely related analogue, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl (TBDPSOFBn) group, highlights the strategic advantages of this class of protecting groups in the challenging synthesis of β-mannosides. Mannosides are notorious for yielding undesired α-linkages. The study demonstrated that using the TBDPSOFBn group on a mannosyl donor, in combination with specific activation methods, facilitated the formation of the desired β-mannopyranoside linkage in good yield and with high stereoselectivity.

The general strategy is outlined in the table below, showcasing the synthesis of a disaccharide using a donor protected with this hybrid silyl-benzyl ether. The TBDMSOBn group would be expected to perform similarly.

| Reactants | Conditions | Product | Yield | Stereoselectivity |

|---|---|---|---|---|

| Thiomannopyranoside Donor (with p-silyloxybenzyl ether) + Glycosyl Acceptor Alcohol | 1. BSP, TTBP, Tf₂O, CH₂Cl₂, -60 °C 2. Addition of Acceptor | β-linked Disaccharide | High | Excellent (β-selective) |

This application is powerful because after the glycosylation is complete, the protecting group can be removed under fluoride-mediated conditions, which are orthogonal to many other protecting groups commonly used in carbohydrate chemistry, such as benzyl and acetyl groups.

Integration into Combinatorial Library Design and Synthesis

The strategic design of combinatorial libraries for drug discovery and materials science relies on the use of versatile building blocks that allow for the systematic and rapid generation of a multitude of diverse compounds. 4-(tert-Butyldimethylsiloxy)benzyl alcohol has emerged as a valuable scaffold in this field due to its unique combination of a stable, yet readily cleavable, silyl ether protecting group and a reactive benzyl alcohol moiety. This dual functionality enables its seamless integration into various solid-phase and solution-phase parallel synthesis workflows, facilitating the efficient construction of compound libraries.

The tert-butyldimethylsilyl (TBDMS) ether provides robust protection for the phenolic hydroxyl group, rendering it inert to a wide range of reaction conditions commonly employed in multi-step organic synthesis. This stability is crucial for the sequential addition of diverse chemical entities to other parts of the molecule. Subsequently, the selective removal of the TBDMS group under mild, fluoride-mediated conditions allows for the late-stage functionalization of the newly revealed phenol, further expanding the diversity of the synthesized library.

Research has demonstrated the utility of structurally similar silyl-protected aromatic scaffolds in the generation of combinatorial libraries. For instance, a robust tert-butyldiarylsilyl (TBDAS) linker, which shares the core concept of a silyl-protected phenol, has been successfully developed for solid-phase organic synthesis. nih.gov This linker's stability to both protic and Lewis acidic conditions highlights the potential of such systems in complex synthetic sequences. nih.gov The benzyl alcohol functional group of this compound serves as a key anchoring point for diversification. It can be readily oxidized to the corresponding aldehyde or converted to a benzylic halide, providing electrophilic sites for the introduction of a wide array of nucleophiles.

The application of related aryl silyl linkers in the synthesis of benzodiazepine (B76468) derivatives showcases the practical utility of this chemical strategy in generating libraries of medicinally relevant compounds. In such syntheses, the silicon-based linker facilitates the assembly of the heterocyclic core on a solid support, with subsequent cleavage to release the final products. soton.ac.uk This approach streamlines the purification process and is amenable to high-throughput parallel synthesis.

The following table outlines the key reactive sites of this compound and the potential diversification strategies that can be employed in the design of combinatorial libraries.

| Reactive Site | Potential Transformations | Reagents and Conditions |

| Benzyl Alcohol | Oxidation to Aldehyde | PCC, DMP, Swern oxidation |

| Conversion to Benzyl Halide | PBr₃, SOCl₂, CBr₄/PPh₃ | |

| Etherification | NaH, Alkyl halide | |

| Esterification | Acyl chloride, Carboxylic acid/DCC | |

| tert-Butyldimethylsilyl Ether | Deprotection to Phenol | TBAF, HF-Pyridine, CsF |

The subsequent functionalization of the deprotected phenol can involve reactions such as alkylation, acylation, or coupling reactions, exponentially increasing the number of unique compounds that can be generated from a single scaffold. The orthogonality of the TBDMS protecting group with other common protecting groups used in organic synthesis further enhances its value in the construction of complex molecular architectures. soton.ac.uk

Advanced Analytical Methodologies for Research and Development

Spectroscopic Characterization Techniques for Novel Derivatives

Spectroscopic methods are fundamental to the elucidation of the molecular structure of newly synthesized derivatives of 4-(tert-Butyldimethylsiloxy)benzyl alcohol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of derivatives, the chemical shifts, splitting patterns, and integration of signals are diagnostic. For instance, the protons of the tert-butyl group typically appear as a singlet around δ 1.0 ppm, while the dimethylsilyl protons resonate as a singlet near δ 0.2 ppm. The benzylic protons (CH₂OH) of the parent alcohol are observed around δ 4.6 ppm, and the aromatic protons exhibit characteristic patterns in the δ 6.8-7.3 ppm region. nih.govrsc.orgchemicalbook.com Upon derivatization, shifts in these signals, particularly those of the benzylic and aromatic protons, provide evidence of chemical transformation.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the tert-butyl and dimethylsilyl groups have characteristic chemical shifts, as do the aromatic and benzylic carbons. For example, in a related silyl-protected benzyl (B1604629) alcohol, the benzylic carbon appears around 66.6 ppm, and the aromatic carbons resonate between 130-143 ppm. bmrb.io

The following table summarizes typical ¹H NMR chemical shifts for protons in derivatives of this compound.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃C-Si | ~ 1.0 | Singlet |

| (CH₃)₂Si | ~ 0.2 | Singlet |

| Ar-CH₂-O | ~ 4.6 | Singlet |

| Aromatic (ortho to -OSi) | ~ 6.8 | Doublet |

| Aromatic (ortho to -CH₂OH) | ~ 7.2 | Doublet |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will show a strong Si-O-C stretching vibration, typically in the range of 1100-1250 cm⁻¹. The presence of a hydroxyl group in the parent alcohol or in deprotected derivatives is indicated by a broad O-H stretching band around 3300-3400 cm⁻¹. askthenerd.comreddit.comyoutube.com Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the tert-butyl and dimethylsilyl groups appear just below 3000 cm⁻¹. askthenerd.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. For compounds containing a tert-butyldimethylsilyl (TBDMS) group, a characteristic fragmentation is the loss of a tert-butyl radical ([M-57]⁺), which often results in a prominent peak in the mass spectrum. nih.govnih.govresearchgate.net This fragmentation is a key indicator of the presence of the TBDMS protecting group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. nih.gov

The table below outlines characteristic mass spectral fragments for TBDMS-protected compounds.

| Fragment | Description |

| [M-15]⁺ | Loss of a methyl radical |

| [M-57]⁺ | Loss of a tert-butyl radical |

| [M-71]⁺ | Loss of isobutene and a methyl radical |

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting derivatives.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. libretexts.orgyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to visualize the consumption of the reactant and the formation of the product. libretexts.orgaskfilo.com The relative polarity of the compounds determines their retention factor (Rf), with less polar compounds generally moving further up the plate. researchgate.net For example, in a reaction where the hydroxyl group of this compound is converted to a less polar ether, the product will have a higher Rf value than the starting alcohol.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of reaction mixtures. nih.govthermofisher.com By selecting an appropriate stationary phase (e.g., silica (B1680970) gel for normal-phase or C18 for reverse-phase) and mobile phase, components of a mixture can be separated with high resolution. researchgate.netsonaricollege.in HPLC can be used to determine the purity of a sample by quantifying the area of the product peak relative to any impurity peaks. Preparative HPLC can be employed to isolate pure compounds from complex mixtures. thermofisher.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is particularly useful for the analysis of volatile and thermally stable derivatives. nih.govfao.orgscholarsresearchlibrary.com The tert-butyldimethylsilyl group imparts good gas chromatographic properties to molecules. nih.gov In GC-MS analysis, the sample is separated based on its boiling point and interaction with the stationary phase of the GC column, and then the individual components are identified by their mass spectra. scholarsresearchlibrary.comresearchgate.net This technique is highly sensitive and can be used to detect and identify even trace impurities. researchgate.net

The following table provides a general guide to selecting a chromatographic method for different applications.

| Method | Application | Principle |

| TLC | Rapid reaction monitoring, qualitative purity assessment | Differential partitioning between a stationary phase on a plate and a mobile liquid phase. libretexts.orgyoutube.com |

| HPLC | Quantitative purity analysis, preparative purification | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column. nih.govthermofisher.com |

| GC-MS | Analysis of volatile and thermally stable compounds, impurity identification | Separation based on volatility and interaction with a stationary phase in a capillary column, followed by mass spectrometric detection. nih.govscholarsresearchlibrary.com |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Synthesis and Transformations

A significant trend in modern chemistry is the development of environmentally benign synthetic methods. For compounds like 4-(tert-Butyldimethylsiloxy)benzyl alcohol, this involves creating more sustainable pathways for both its synthesis and its subsequent chemical transformations. Research in this area is focused on reducing hazardous waste, improving atom economy, and utilizing less toxic reagents and solvents.

One promising green approach involves the transition-metal-free radical coupling of aromatic alcohols. nih.gov While not a direct synthesis of the target molecule, this methodology points towards pathways that avoid heavy metals, which are often toxic and difficult to remove from final products. The use of a dual-role reagent like t-BuONa, acting as both a base and a radical initiator, exemplifies the kind of process intensification sought in green chemistry. nih.gov Another avenue is the catalytic oxidation of benzyl (B1604629) alcohols under solvent-free conditions, which minimizes the use of volatile organic compounds. mdpi.com The development of catalysts like palladium supported on graphitic carbon nitride (Pd/g-C3N4) for such oxidations is a key area of research. mdpi.com

Furthermore, the principles of green chemistry are being applied to the broader context of silyl (B83357) ether chemistry. This includes the development of more efficient silylation and desilylation protocols that reduce waste and energy consumption. The use of solid acid catalysts, such as propylsulfonic acid functionalized SBA-15, for reactions like esterification involving benzyl alcohol in bio-oil models, showcases the drive towards robust and reusable catalytic systems. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of new catalysts is crucial for unlocking novel transformations and improving the efficiency of existing ones. For silyl ethers like this compound, research is focused on transition-metal catalysis and organocatalysis to achieve higher reactivity and more precise control over stereochemistry.

Recent advances have seen the emergence of powerful catalytic systems for C–H bond silylation, which could offer new ways to synthesize silyl ethers. Iridium-based catalysts, for instance, have been developed for the chemo- and regioselective silylation of C–H bonds in both aryl and alkyl substrates. escholarship.org Such methods could potentially streamline the synthesis of silylated aromatics.

In the realm of transformations, iron-catalysis is being explored for the dicarbofunctionalization of enol silyl ethers, expanding their synthetic utility beyond traditional enolate chemistry. nih.gov This approach allows for the formation of two new carbon-carbon bonds in a single step under mild conditions. nih.gov While this specific application is for enol silyl ethers, the development of iron-based catalysts for C-C bond formation involving silyl ethers is a significant step forward.

Organocatalysis presents another exciting frontier. Newly developed imidodiphosphorimidate (IDPi) catalysts have enabled the first organocatalytic enantioselective synthesis of tertiary silyl ethers with chirality on the silicon atom. acs.org This desymmetrizing reaction proceeds with high yields and enantioselectivities, opening up possibilities for creating novel chiral silicon compounds. acs.org Furthermore, the catalytic asymmetric hydrogenation of silyl enol ethers using frustrated Lewis pairs (FLPs) is another area of active research, offering metal-free routes to chiral alcohols. researchgate.net

Table 2: Emerging Catalytic Systems for Silyl Ether Synthesis and Transformation

| Catalyst Type | Transformation | Key Features |

|---|---|---|

| Iridium Complexes | C–H Bond Silylation escholarship.org | High chemo- and regioselectivity. |

| Iron–Bisphosphine Complexes | Dicarbofunctionalization of Enol Silyl Ethers nih.gov | Mild conditions, rapid reaction times, formation of two C-C bonds. |

| Imidodiphosphorimidates (IDPi) | Asymmetric Synthesis of Si-Stereogenic Silyl Ethers acs.org | Organocatalytic, high enantioselectivity, atom-economic. |

| Copper-Based Catalysts | Enantioselective Hydrosilylation acs.org | Uses earth-abundant metal for synthesis of Si-stereogenic vinylsilanes. |

| Frustrated Lewis Pairs (FLPs) | Asymmetric Hydrogenation of Silyl Enol Ethers researchgate.net | Metal-free catalysis. |

Expansion of Applications in the Construction of Architecturally Complex Molecules

Protecting groups are indispensable tools in the synthesis of complex natural products and other architecturally challenging molecules. Silyl ethers, including those derived from this compound, play a pivotal role due to their tunable stability and orthogonal reactivity compared to other protecting groups like benzyl ethers. nih.gov

A key area of future research is the strategic use of substituted silyl benzyl ethers to solve specific challenges in complex synthesis. For example, the related 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been developed as a new protecting group for alcohols that is fully orthogonal to the p-methoxybenzyl (PMB) group. nih.govnih.govacs.org The fluorine substituent enhances stability towards oxidizing conditions, allowing for the selective removal of a PMB group with DDQ while the silyl benzyl ether remains intact. nih.govnih.govacs.org This type of strategic design, creating protecting groups with tailored reactivity, is a major avenue for future development. Such groups are particularly valuable in oligosaccharide synthesis, where multiple hydroxyl groups of similar reactivity must be differentiated. nih.gov

The unique steric and electronic properties of silyl ethers can influence the stereochemical outcome of reactions at remote positions. This has been observed in the synthesis of β-mannopyranosides, where the choice of a silyl ether versus a benzyl ether at a particular position can dramatically alter the α/β selectivity of a glycosylation reaction. nih.gov Future research will likely focus on better understanding and exploiting these subtle, through-space effects to control stereochemistry in the synthesis of complex polycyclic systems and carbohydrates. The development of specialized reagents, such as 2-benzyloxy-1-methylpyridinium triflate for introducing benzyl groups under neutral conditions, further expands the options for protecting complex alcohol substrates where traditional methods fail. beilstein-journals.org

The ultimate goal is to leverage the unique properties of protecting groups like this compound not just as passive "spectators" in a synthesis, but as active participants that influence conformation and reactivity to enable the construction of ever more complex and biologically important molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(tert-Butyldimethylsiloxy)benzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves protecting the hydroxyl group of 4-hydroxybenzyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. For example, dissolve 4-hydroxybenzyl alcohol in dry dichloromethane, add TBDMSCl (1.2 equivalents) and imidazole (2 equivalents), and stir under nitrogen at room temperature for 12 hours . Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1). Yield optimization requires strict moisture control and inert atmospheres to prevent premature deprotection.

Q. How can researchers purify this compound, and what solvents are compatible with its stability?

- Methodological Answer : Purification typically involves column chromatography using silica gel and a hexane:ethyl acetate gradient (9:1 to 7:3). Avoid protic solvents (e.g., methanol) during purification, as they may cleave the silyl ether. Recrystallization from toluene or dichloromethane/hexane mixtures is also effective for isolating high-purity crystals . Confirm purity via H NMR (δ ~0.1 ppm for TBDMS methyl groups) and HPLC (>98% purity).

Advanced Research Questions

Q. What strategies mitigate competing side reactions during silylation of 4-hydroxybenzyl alcohol, such as over-silylation or oxidation?

- Methodological Answer : Over-silylation can occur if excess TBDMSCl is used. To prevent this, employ stoichiometric control (1.0–1.2 equivalents of TBDMSCl) and monitor intermediates via LC-MS. Oxidation of the benzyl alcohol to the aldehyde is minimized by conducting reactions under inert atmospheres (N/Ar) and avoiding strong oxidizing agents. Adding a radical scavenger like BHT (0.1% w/w) further stabilizes the substrate .

Q. How does the steric bulk of the TBDMS group influence the reactivity of this compound in subsequent transformations (e.g., alkylation or cross-coupling)?

- Methodological Answer : The TBDMS group’s steric hindrance slows nucleophilic attacks at the benzylic position. For alkylation, use bulky bases like LDA to deprotonate the alcohol selectively. In cross-coupling (e.g., Suzuki-Miyaura), pre-activation with BF-OEt enhances boron reagent compatibility. Kinetic studies using F NMR or in situ IR spectroscopy can quantify reaction rates under varying conditions .

Q. What analytical techniques are critical for detecting degradation products of this compound under acidic or basic conditions?

- Methodological Answer : Accelerated stability testing in 0.1 M HCl or NaOH (25–60°C) followed by LC-MS identifies hydrolysis products (e.g., regenerated 4-hydroxybenzyl alcohol). High-resolution mass spectrometry (HRMS) and Si NMR confirm cleavage of the silyl ether. For real-time monitoring, use UV-Vis spectroscopy (λ = 270 nm) to track absorbance changes .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The TBDMS group acts as an electron-donating group, directing electrophiles to the ortho and para positions. Compare computed Mulliken charges with experimental outcomes (e.g., nitration or bromination) to validate predictions .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How should researchers validate physical properties?

- Methodological Answer : Variations in melting points (e.g., 114–122°C vs. 105–110°C) often arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to measure thermal transitions with controlled heating rates (5°C/min). Cross-reference with X-ray crystallography to confirm crystal lattice structure .

Safety and Handling

Q. What are the critical safety protocols for handling tert-butyldimethylsilyl reagents during synthesis?

- Methodological Answer : TBDMSCl is moisture-sensitive and releases HCl upon hydrolysis. Use anhydrous solvents, gloveboxes, and gas-tight syringes. In case of exposure, neutralize spills with sodium bicarbonate and rinse with copious water. Store reagents under nitrogen at –20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.